molecular formula C21H36O2 B13402945 3a,17a-Dimethylandrostane-3b,17b-diol

3a,17a-Dimethylandrostane-3b,17b-diol

Cat. No.: B13402945
M. Wt: 320.5 g/mol
InChI Key: FEEOGCRWGNJTKO-BBFFPBHPSA-N
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Description

3a,17a-Dimethylandrostane-3b,17b-diol is a synthetic steroid compound with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is an impurity of 17a-Methyl Testosterone, an androgenic agent . This compound is known for its structural similarity to other androstane derivatives and has been studied for its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,17a-Dimethylandrostane-3b,17b-diol typically involves the methylation of androstane derivatives. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which distinguishes it from other androstane derivatives. This unique structure influences its binding affinity to androgen receptors and its overall biological activity .

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14?,15-,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

FEEOGCRWGNJTKO-BBFFPBHPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@]4(C)O)C)C)O

Canonical SMILES

CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O

Origin of Product

United States

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